4-(3,4-Difluorobenzenesulfonamido)benzoic acid is a chemical compound characterized by its unique structure and potential applications in biochemical research. This compound features a benzoic acid moiety substituted with a sulfonamide group that includes two fluorine atoms on the aromatic ring. The molecular formula for this compound is CHFN\OS, and its molecular weight is approximately 313.28 g/mol .
This compound can be sourced from various chemical suppliers and is often utilized in proteomics research and other biochemical applications. It is available for purchase from companies like Santa Cruz Biotechnology and Sigma-Aldrich, which provide detailed specifications regarding its purity and handling .
4-(3,4-Difluorobenzenesulfonamido)benzoic acid is classified as an organic aromatic compound, specifically a sulfonamide derivative of benzoic acid. Its classification falls under the broader categories of pharmaceuticals and biochemical reagents due to its functional groups and potential biological activity.
The synthesis of 4-(3,4-Difluorobenzenesulfonamido)benzoic acid typically involves the reaction of 4-aminobenzoic acid with a suitable sulfonyl chloride derivative that contains the difluorobenzene moiety. The general procedure includes:
Technical details regarding reaction conditions—such as temperature, solvent choice, and reaction time—are critical for optimizing yield and purity .
The molecular structure of 4-(3,4-Difluorobenzenesulfonamido)benzoic acid features a benzoic acid backbone with a sulfonamide group attached to the para position relative to the carboxylic acid group. The presence of two fluorine atoms on the aromatic ring enhances its electronic properties, potentially influencing its reactivity and biological activity.
The reactivity of 4-(3,4-Difluorobenzenesulfonamido)benzoic acid can be attributed to its functional groups. Key reactions include:
Technical details regarding these reactions would involve specific conditions such as temperature, catalysts, and solvents used to drive these transformations effectively .
The mechanism of action for 4-(3,4-Difluorobenzenesulfonamido)benzoic acid primarily involves its interaction with biological targets such as enzymes or receptors. The sulfonamide moiety can mimic natural substrates or inhibitors, allowing it to bind to active sites on proteins or enzymes.
Data from studies indicate that compounds with similar structures exhibit inhibitory effects on specific enzymes (e.g., glycerol-3-phosphate acyltransferase), suggesting potential therapeutic applications in metabolic disorders .
Relevant analyses such as spectroscopy (NMR, IR) and chromatography (HPLC) are employed to characterize these properties accurately .
4-(3,4-Difluorobenzenesulfonamido)benzoic acid has several applications in scientific research:
Carboxylesterases (CEs) are ubiquitous serine hydrolases that catalyze the hydrolysis of ester-, amide-, thioester-, and carbamate-containing compounds. These enzymes are strategically expressed in tissues exposed to xenobiotics, including the liver, intestine, kidney, and lung epithelia [1] [10]. Their catalytic mechanism involves a conserved triad of serine, histidine, and glutamic acid residues situated at the base of a deep hydrophobic gorge (~25–35 Å deep). This structural feature creates a substrate-selective environment favoring small, aromatic esters with unhindered carbonyl groups, such as p-nitrophenyl acetate [1].
In drug metabolism, CEs exhibit functional duality:1. Prodrug Activation: Essential for converting inactive prodrugs into therapeutic agents. Examples include:- CPT-11 (irinotecan) → SN-38 (topoisomerase I inhibitor) via human intestinal CE (hiCE/CES2) [1]- Capecitabine → 5-fluorouracil (antimetabolite)- Oseltamivir → Oseltamivir carboxylate (neuraminidase inhibitor) via human liver CE (hCE1/CES1) [10]2. Detoxification Pathways: Hydrolyze compounds like cocaine, heroin, and pyrethroid pesticides into less toxic metabolites [1] [3].
The isoform-specific substrate preferences are critical:
Isoform | Primary Tissue Expression | Representative Substrates | Structural Preference |
---|---|---|---|
hCE1 (CES1) | Liver > Kidney, Lung | Clopidogrel, Oseltamivir | Large acyl / Small alcohol |
hiCE (CES2) | Intestine > Liver | CPT-11, Prasugrel | Small acyl / Large alcohol |
Selective inhibition of hiCE (CES2) represents a promising therapeutic strategy to mitigate drug-induced toxicities without compromising efficacy. This approach is exemplified by CPT-11 (irinotecan), a prodrug for colorectal cancer. Its hydrolysis by intestinal hiCE generates SN-38—a potent topoisomerase inhibitor causing severe dose-limiting diarrhea due to localized intestinal tissue damage [1] [3].
Mechanistic Advantages of hiCE-Specific Inhibitors:
Proof-of-Concept Studies:Bisbenzene sulfonamides—early hiCE inhibitors—achieved >60-fold selectivity over hCE1 with nanomolar Ki values. However, their poor aqueous solubility and limited membrane permeability hindered cellular efficacy [3] [6]. This underscores the need for optimized scaffolds like 4-(3,4-difluorobenzenesulfonamido)benzoic acid, which integrates:
Benzenesulfonamides emerged as privileged scaffolds for CE inhibition following high-throughput screening and structure-based design. Early work identified two inhibitor classes:
Class 1: Bisbenzene Sulfonamides
Characterized by two benzene sulfonamide units linked via alkyl chains (e.g., benzamide derivatives). These compounds demonstrated nanomolar potency and >60-fold selectivity for hiCE over hCE1. Key features include:
Class 2: Ethane-1,2-diones (e.g., Benzil)
These pan-CE inhibitors (e.g., benzil, Ki = 15–45 nM) feature a 1,2-dicarbonyl motif that acts as a pseudo-substrate. The active-site serine attacks a carbonyl, forming a stable tetrahedral intermediate that halts catalysis [6]. Natural analogs like tanshinones (from Salvia miltiorrhiza) also inhibit CEs, highlighting clinical risks of herb-drug interactions [6].
Evolution to 4-(3,4-Difluorobenzenesulfonamido)benzoic Acid
This compound represents a hybridization strategy merging key pharmacophores:
Inhibitor Generation | Representative Compound | Target CE | Ki (nM) | Key Advantages | Limitations |
---|---|---|---|---|---|
First-Gen | Bis(4-nitrophenyl) phosphate | Pan-CE | ~100–500 | Broad activity | Low specificity; organophosphate toxicity |
Second-Gen | Benzil derivatives | Pan-CE | 15–45 | Nanomolar potency | No isoform selectivity |
Third-Gen | Bisbenzene sulfonamides | hiCE (CES2) | <50 | >60-fold hiCE selectivity | Poor solubility/permeability |
Optimized | 4-(3,4-Difluorobenzenesulfonamido)benzoic acid | hiCE (CES2) | Data in development | Enhanced solubility; fluorinated stability | Under investigation |
Synthetic Routes:4-(3,4-Difluorobenzenesulfonamido)benzoic acid is synthesized via sequential reactions:
This inhibitor class holds promise for personalized medicine, particularly in CPT-11 regimens where genetic polymorphisms in CES2 affect toxicity risk [1] [6]. Future work requires crystallographic validation of binding modes and in vivo efficacy studies.
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1